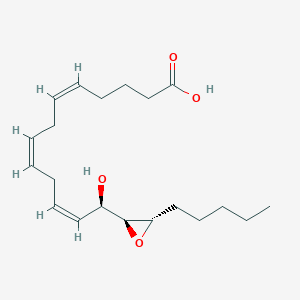
(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid is an epoxy(hydroxy)icosatrienoic acid consisting of (5Z,8Z,11Z)-icosa-5,9,14-trienoic acid having additional (13R)-hydroxy- and (14S,15S)-epoxy groups. It derives from a (5Z,8Z,11Z)-icosatrienoic acid. It is a conjugate acid of a (13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoate.
Applications De Recherche Scientifique
Cytochrome P450-Dependent Transformations
Research demonstrates that cytochrome P450 enzymes can stereoselectively synthesize individual epoxy alcohol diastereomers from fatty acid hydroperoxides. This process involves the transformation of compounds like 15S-HPETE into specific epoxy alcohols, highlighting the role of cytochrome P450 in synthesizing complex lipid molecules (Chang, Boeglin, Guengerich, & Brash, 1996).
Polyunsaturated Fatty Acid Metabolism
Cytochrome P450 also plays a role in oxygenating polyunsaturated fatty acids to form hydroxy and epoxy fatty acids. This process includes the transformation of arachidonic acid into various hydroxyeicosatetraenoic acids (HETEs) and eicosapentaenoic acid into hydroxyeicosapentaenoic acids (HEPEs), demonstrating the diverse metabolic pathways of polyunsaturated fatty acids (Oliw, Bylund, & Herman, 1996).
Synthesis of Hydroxy Fatty Acids
The synthesis of various hydroxy fatty acids, including those with specific stereochemistry, has been achieved through total synthesis methods. These synthesized compounds are useful for studying the detailed biochemistry and pharmacology of lipid mediators (Russell & Pabon, 1982).
Influence on Leucocyte Activity
Studies indicate that certain hydroxy fatty acids, like 15-HETE, can influence the activity of human polymorphonuclear leucocytes by modifying the conversion of arachidonic acid into leukotriene B4 and 5-HETE. This finding suggests a regulatory role for these compounds in immune cell function (Petrich, Ludwig, Kühn, & Schewe, 1996).
Role in Algal Metabolism
In the red alga Lithothamnion corallioides, the transformation of arachidonic acid leads to the formation of specific hydroxyarachidonic acids, indicating the role of these compounds in algal metabolism and possibly in the marine ecosystem (Gerwick, Åsen, & Hamberg, 1993).
Clinical Applications
The synthesis of specific hydroxy fatty acids like 15(S)-HETE for clinical trials shows the potential therapeutic applications of these compounds. These synthesized compounds are crucial for exploring new treatments and understanding the role of lipid mediators in health and disease (Conrow, Harrison, Jackson, Jones, Kronig, Lennon, & Simmonds, 2011).
Propriétés
Nom du produit |
(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid |
|---|---|
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,13R)-13-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-11-15-18-20(24-18)17(21)14-12-9-7-5-4-6-8-10-13-16-19(22)23/h5-8,12,14,17-18,20-21H,2-4,9-11,13,15-16H2,1H3,(H,22,23)/b7-5-,8-6-,14-12-/t17-,18+,20+/m1/s1 |
Clé InChI |
FMRVHRPEVIVXKX-ZJIVTKJASA-N |
SMILES isomérique |
CCCCC[C@H]1[C@@H](O1)[C@@H](/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
SMILES canonique |
CCCCCC1C(O1)C(C=CCC=CCC=CCCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



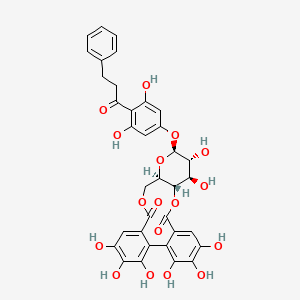
![1-Methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione](/img/structure/B1251199.png)
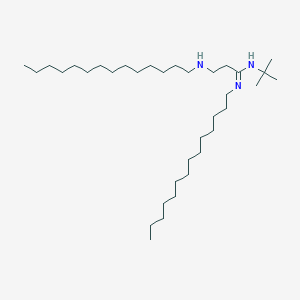
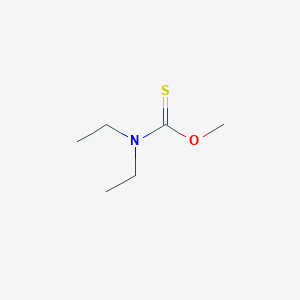


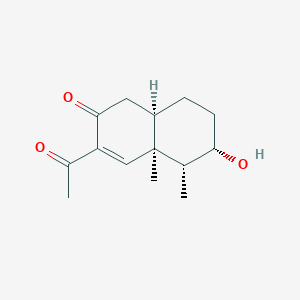

![(1R,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1251208.png)

![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B1251211.png)


